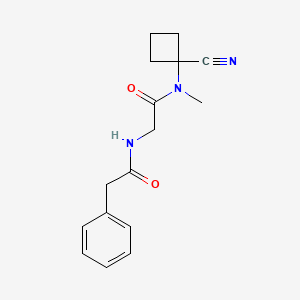
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the central nervous system and other organ systems in the body.
Mécanisme D'action
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide acts as an agonist at the adenosine receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine receptor by this compound leads to a wide range of effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. These effects contribute to the therapeutic potential of this compound in a variety of disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of blood vessels, and the modulation of immune function. These effects are mediated by the activation of the adenosine receptor and contribute to the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its high selectivity for the adenosine receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, including the development of new synthetic methods for its production, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential area of focus is the development of this compound analogs with improved selectivity and potency, which could lead to the development of more effective therapeutics for a variety of diseases. Another area of focus is the exploration of the potential of this compound as a tool for studying the adenosine receptor and its role in various physiological processes.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide can be synthesized by a variety of methods, including the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-2-(2-phenylacetamido)acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography or other methods to obtain a pure sample of this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, this compound has been shown to have a protective effect on the heart and blood vessels, reducing the risk of heart attack and stroke. In cancer, this compound has been shown to inhibit the growth and spread of cancer cells, making it a potential candidate for cancer therapy. In neurological disorders, this compound has been shown to have a protective effect on the brain, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKZMCVJFSDQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)CC1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

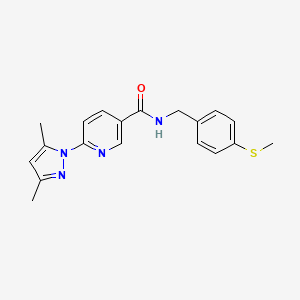
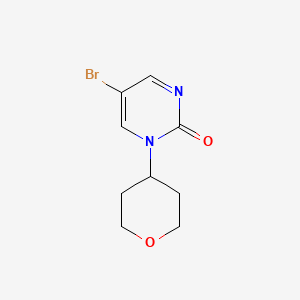
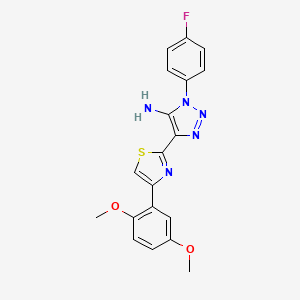
![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)
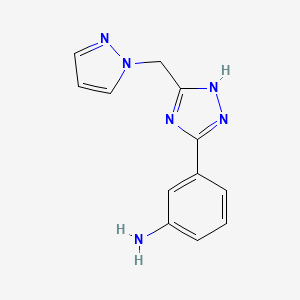
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/no-structure.png)
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)
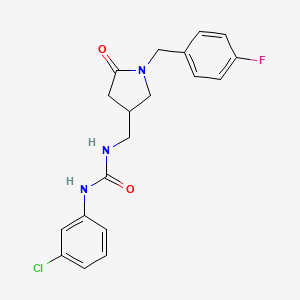
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)
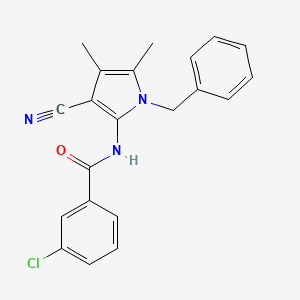
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)